Cyclohexylmethyl diphenyl phosphate
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Overview
Description
Cyclohexylmethyl diphenyl phosphate is an organophosphorus compound with the molecular formula C19H23O4P It is characterized by a cyclohexylmethyl group attached to a diphenyl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylmethyl diphenyl phosphate can be synthesized through the reaction of cyclohexylmethyl chloride with diphenyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the cyclohexylmethyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: this compound oxide.
Reduction: Cyclohexylmethyl diphenyl phosphite or phosphine oxide.
Substitution: Various alkyl or aryl-substituted diphenyl phosphates.
Scientific Research Applications
Cyclohexylmethyl diphenyl phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: this compound is used as a flame retardant and plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of cyclohexylmethyl diphenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Molecular docking studies and density functional theory calculations help elucidate these interactions and predict the compound’s biological effects.
Comparison with Similar Compounds
Cyclohexylmethyl diphenyl phosphate can be compared with other similar organophosphorus compounds, such as:
Triphenyl phosphate: Similar in structure but with three phenyl groups instead of a cyclohexylmethyl group.
Diphenyl phosphate: Lacks the cyclohexylmethyl group, making it less hydrophobic.
2-Ethylhexyl diphenyl phosphate: Contains an ethylhexyl group, which affects its solubility and reactivity.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its cyclohexylmethyl group enhances its hydrophobicity and potential interactions with lipid membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclohexylmethyl diphenyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O4P/c20-24(22-18-12-6-2-7-13-18,23-19-14-8-3-9-15-19)21-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLXWZXEBLBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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